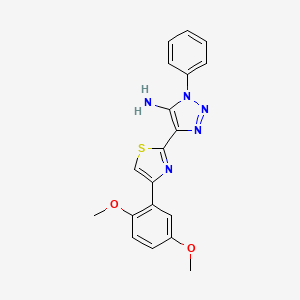

4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-25-13-8-9-16(26-2)14(10-13)15-11-27-19(21-15)17-18(20)24(23-22-17)12-6-4-3-5-7-12/h3-11H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFZCTGUXNIWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Formation of the Triazole Core via Click Chemistry

Azide–alkyne cycloaddition (Huisgen cycloaddition) is a central method for constructing the 1,2,3-triazole scaffold.

-

Key steps :

-

Azide preparation : Aryl azides (e.g., derived from arenediazonium salts) undergo cycloaddition with alkynes.

-

Copper(I)-catalyzed reaction : The reaction is typically performed in a THF/water mixture with sodium ascorbate and CuSO₄ .

-

Yields : Hydrolysis of intermediates yields the target compound after purification.

-

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Click cycloaddition | Aryl azide, alkyne, CuSO₄, sodium ascorbate | THF/water, rt, 12 h | 76–82% |

Coupling Reactions for Substituent Installation

Suzuki–Miyaura coupling and Buchwald–Hartwig amination are used to introduce aryl groups.

-

Suzuki coupling :

-

Buchwald–Hartwig amination :

Key Reaction Pathways and Challenges

-

Triazole-thiazole linkage : Achieved via Suzuki coupling or condensation of preformed triazole and thiazole moieties .

-

Challenges :

Structural Characterization and Analysis

-

Spectroscopy :

-

Docking studies : Used to predict interactions with biological targets (e.g., P2Y₁₄ receptor) .

Research Findings and Trends

-

Yield improvements : Optimized Suzuki coupling conditions (e.g., Pd(OAc)₂ with K₂CO₃) enhance yields to 82–91% .

-

SAR studies : Substituent effects on thiazole/thiazole hybrids reveal improved activity with electron-withdrawing groups .

-

Target engagement : Docking studies highlight π–π stacking interactions critical for receptor binding .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, derivatives of triazoles and thiazoles have been synthesized and tested for their efficacy against various bacterial strains and fungi. The incorporation of the 2,5-dimethoxyphenyl moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved antimicrobial activity .

Anticancer Potential

Compounds containing triazole and thiazole rings have been investigated for their anticancer properties. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cellular signaling pathways. The specific application of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine in cancer therapy remains to be fully explored but holds promise based on the activity of similar compounds .

Anti-inflammatory Effects

Triazole derivatives have also been reported to exhibit anti-inflammatory effects. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases. Further studies are needed to elucidate its mechanism of action in this context.

Synthetic Methodologies

The synthesis of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can be achieved through several approaches:

- Click Chemistry : Utilizing azide and alkyne reactions to form the triazole ring is a common method. This technique is favored for its simplicity and efficiency.

- Thiazole Formation : The thiazole ring can be synthesized using condensation reactions involving appropriate thioketones and amines.

- Functionalization : Post-synthesis modifications can enhance biological activity by introducing various substituents on the aromatic rings.

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (Compound A) with structurally related derivatives:

Structural and Functional Differences

Substituent Effects on Reactivity: Compound A’s 2,5-dimethoxyphenyl group provides electron-donating methoxy substituents, which enhance resonance stabilization of the thiazole ring compared to electron-withdrawing groups (e.g., nitro in ). This may influence its binding affinity in biological systems.

Pharmacological Potential: The benzo[d]thiazole analog () exhibits explicit interest in antiproliferative activity due to the benzothiazole motif’s established role in medicinal chemistry. Compound A’s dimethoxyphenyl group may confer distinct selectivity profiles. Fluorinated analogs (e.g., ) show enhanced metabolic stability and bioavailability, whereas Compound A’s methoxy groups may improve solubility.

Synthetic Accessibility :

- Compound A’s synthesis likely follows a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or similar triazole-forming reactions, analogous to methods described for benzothiazole-triazole hybrids .

- Yields and purity depend on the base and solvent system; triethylamine in DMF is optimal for related triazole syntheses .

Crystallographic and Computational Insights

- The absence of single-crystal data for Compound A contrasts with isostructural fluorophenyl derivatives (e.g., ), which exhibit triclinic symmetry and planar conformations. Computational modeling (e.g., SHELXL ) could predict Compound A’s packing behavior and stability.

- Pharmacophore screening, as applied to benzimidazole-triazole hybrids , suggests Compound A’s amino and methoxy groups may serve as hydrogen-bond donors/acceptors, critical for target engagement.

Biological Activity

The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines a thiazole and a triazole structure, both of which are known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 356.39 g/mol. The structure includes functional groups that are critical for its biological activity, including methoxy groups and a thiazole ring that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiazole and triazole moieties. For instance, derivatives similar to our compound have shown promising activity against various cancer cell lines. A study indicated that thiazole derivatives exhibited cytotoxic effects against human cervix carcinoma (HeLa) cells with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole and Triazole Derivatives

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 4.2 |

| Compound B | L1210 (Murine leukemia) | 1.4 |

| 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | TBD | TBD |

Acetylcholinesterase Inhibition

Compounds similar to those containing thiazole have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy. The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial in treating cognitive decline associated with Alzheimer's . Although specific data on our compound's AChE inhibitory activity is not yet available, the structural similarity suggests potential efficacy.

Anti-inflammatory Activity

Thiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that certain thiazole compounds can inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses and asthma . This suggests that our compound may possess similar anti-inflammatory effects, warranting further investigation.

The biological activity of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiazole and triazole rings may facilitate binding to active sites of enzymes like AChE and 5-LOX.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

- Molecular Docking Studies : Computational studies suggest favorable interactions between these compounds and target proteins involved in cancer and inflammation pathways .

Case Studies

A recent study synthesized various thiazole derivatives and evaluated their biological activities. Among them, one compound exhibited significant anticancer properties with an IC50 value of 2.7 µM against AChE . This highlights the potential for our compound to exhibit similar or enhanced biological activities based on its structural characteristics.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize the thiazole-triazole core structure of this compound?

Methodological Answer:

The synthesis of the thiazole-triazole hybrid typically involves cyclization and nucleophilic substitution reactions. For example:

- Thiazole Formation : Reacting thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH) forms the thiazole ring .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole moiety. Substituents like the 2,5-dimethoxyphenyl group can be introduced via Suzuki-Miyaura coupling .

- Optimization : Microwave-assisted synthesis (e.g., 80–120°C, 30–60 minutes) improves reaction efficiency compared to conventional reflux .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions may arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:

- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate substituent effects .

- Metabolic Stability Testing : Use liver microsome models to assess degradation rates, which may explain variability in in vitro vs. in vivo results .

- Structural Confirmation : Validate purity and conformation via X-ray crystallography (e.g., intramolecular H-bonding affecting bioavailability) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR/IR : Confirm functional groups (e.g., methoxy peaks at δ 3.7–3.9 ppm in H NMR; C-N stretches at 1250–1350 cm in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 391.11 g/mol) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability studies .

Advanced: How can computational methods aid in optimizing the compound’s pharmacokinetic profile?

Methodological Answer:

- Docking Studies : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or microbial enzymes). For example, the triazole ring’s planar structure may favor π-π stacking in active sites .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy groups) with solubility and logP values to design analogs with improved bioavailability .

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments to guide formulation strategies .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerase II or β-lactamase .

Advanced: How can researchers address poor aqueous solubility during formulation?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water or PEG-400 mixtures (e.g., 18.1 µg/mL solubility at pH 7.4 ).

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by enhancing cellular uptake .

- Salt Formation : React with HCl or sodium salts to increase polarity without altering core structure .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., DMSO/water mixtures) for large batches .

- Yield Optimization : Catalytic systems (e.g., Pd/C for Suzuki coupling) reduce metal residues and improve atom economy .

- Safety : Handle intermediates like chloroacetyl chloride in fume hoods with strict temperature control .

Advanced: How to interpret conflicting data in SAR studies of thiazole-triazole hybrids?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring may enhance antimicrobial activity but reduce solubility .

- Steric Hindrance : Bulky groups (e.g., tert-butyl) at the 4-position of the triazole can disrupt target binding, necessitating molecular docking validation .

- Redox Activity : The thiazole sulfur’s oxidation state (e.g., sulfoxide vs. sulfide) may alter biological activity, requiring controlled storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.